molecular formula C24H22ClN3O4S B2778087 6-ethyl-2-(3-oxo-3H-benzo[f]chromene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1215746-35-2

6-ethyl-2-(3-oxo-3H-benzo[f]chromene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride

Cat. No.: B2778087
CAS No.: 1215746-35-2
M. Wt: 483.97
InChI Key: FHYNVRASORXALK-UHFFFAOYSA-N
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Description

6-Ethyl-2-(3-oxo-3H-benzo[f]chromene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is a chemical compound with the CAS Registry Number 1215746-35-2 . Its molecular formula is C 24 H 22 ClN 3 O 4 S and it has a molecular weight of 484.0 g/mol . The structural complexity of this molecule, featuring a benzo[f]chromene (naphthopyran) core linked to a tetrahydrothieno[2,3-c]pyridine scaffold, suggests potential for diverse biological activity and makes it a compound of significant interest in advanced chemical research . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers are encouraged to conduct their own safety and efficacy evaluations for specific applications.

Properties

IUPAC Name

6-ethyl-2-[(3-oxobenzo[f]chromene-2-carbonyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O4S.ClH/c1-2-27-10-9-15-19(12-27)32-23(20(15)21(25)28)26-22(29)17-11-16-14-6-4-3-5-13(14)7-8-18(16)31-24(17)30;/h3-8,11H,2,9-10,12H2,1H3,(H2,25,28)(H,26,29);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHYNVRASORXALK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC4=C(C=CC5=CC=CC=C54)OC3=O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-ethyl-2-(3-oxo-3H-benzo[f]chromene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride represents a novel chemical entity that has garnered attention for its potential biological activities, particularly in the realm of cancer therapeutics. This article aims to synthesize existing research findings regarding the biological activity of this compound, focusing on its antiproliferative effects and mechanisms of action.

Chemical Structure and Properties

The compound features a complex structure that incorporates multiple pharmacophoric elements, including a benzochromene moiety and a tetrahydrothienopyridine scaffold. This structural diversity is believed to contribute to its biological activity.

In Vitro Studies

Recent research has highlighted the antiproliferative potential of various derivatives related to the benzochromene structure. For instance, studies have demonstrated that compounds similar to the target molecule exhibit significant inhibitory effects on cancer cell lines such as A549 (lung cancer) and NCI-H460 (non-small cell lung cancer) .

A comparative analysis of these compounds revealed that certain derivatives induced apoptosis and cell cycle arrest while increasing intracellular reactive oxygen species (ROS) levels, suggesting a mechanism of action that involves oxidative stress . The IC50 values (the concentration at which 50% of cell growth is inhibited) for these compounds were notably variable but indicated promising activity for some derivatives.

CompoundCell LineIC50 (μM)Mechanism of Action
6-Ethyl CompoundA54920Apoptosis induction
6-Ethyl CompoundNCI-H46030Cell cycle arrest

The mechanisms through which This compound exerts its biological effects are multifaceted. Key mechanisms identified in related studies include:

  • Induction of Apoptosis : The compound has been shown to activate apoptotic pathways in cancer cells. This is characterized by morphological changes such as nuclear fragmentation and membrane blebbing.
  • Cell Cycle Arrest : Evidence suggests that treatment with this compound results in G1 or G2/M phase arrest in various cancer cell lines .
  • Oxidative Stress : The elevation of ROS levels indicates that oxidative stress plays a crucial role in mediating the antiproliferative effects observed with this compound .

Case Studies

Several case studies have explored the efficacy of similar compounds derived from the benzochromene family:

  • Study on Ethyl 3-Oxo-3H-Benzo[f]Chromene Derivatives : This study evaluated the antiproliferative activity against MCF-7 breast cancer cells and reported significant cytotoxicity linked to structural modifications within the chromene framework .
  • Marine-Derived Compounds : Research on marine extracts has shown that certain compounds exhibit comparable mechanisms of inducing apoptosis and inhibiting cell proliferation, highlighting the potential for natural product derivatives to inform synthetic strategies for anticancer agents .

Scientific Research Applications

Key Structural Features

FeatureDescription
Chromene RingContributes to biological activity
Thieno[2,3-c]pyridine UnitEnhances pharmacological properties
Carboxamide Functional GroupPotential for interaction with biological targets

Anticancer Activity

Recent studies have highlighted the potential of compounds related to this structure in anticancer applications. The compound's structural components suggest it may interact with biological pathways involved in cancer cell proliferation and apoptosis.

  • Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspases or inhibition of anti-apoptotic proteins.
  • In Vitro Studies : Preliminary tests on cell lines such as MCF-7 (breast cancer) and HT-29 (colon cancer) have shown promising results, indicating significant cytotoxic effects at low concentrations.

Case Studies

  • Study 1 : A related compound demonstrated an IC50 value of 0.00054 µg/mL against KB cells, highlighting the potential potency of structurally similar compounds in anticancer applications .
  • Study 2 : Research involving curcumin-related compounds showed that derivatives exhibited higher activity than curcumin itself against various cancer cell lines, suggesting that modifications to the chromene structure can enhance efficacy .

Synthesis Methodologies

The synthesis of this compound typically involves multi-step organic reactions that integrate various chemical transformations.

General Synthetic Route

  • Starting Materials : Ethyl 2-oxo-2H-chromene-3-carboxylate is often used as a precursor.
  • Reagents : Hydrazine hydrate and other amines are commonly employed to introduce amido groups.
  • Conditions : Reactions are generally conducted under reflux conditions in solvents such as ethanol or DMF.

Industrial Applications

Beyond medicinal chemistry, the compound's unique properties may lend themselves to applications in materials science:

  • Organic Light Emitting Diodes (OLEDs) : Due to its chromene structure, it may serve as an electron transport material in OLEDs.
  • Laser Dyes : The compound's photostability suggests potential use in laser dye formulations.

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes hydrolysis under acidic or alkaline conditions, targeting its amide and ester-like functionalities.

Reaction Type Conditions Products Reference
Acidic Hydrolysis6M HCl, reflux, 6–8 hoursBenzo[f]chromene-2-carboxylic acid and ethylamine derivatives
Alkaline Hydrolysis2M NaOH, 80°C, 4 hoursCleavage of the carboxamide group, yielding thieno-pyridine intermediates

Hydrolysis is critical for structural elucidation and derivative synthesis. The chromene-linked carboxamide is particularly susceptible to alkaline hydrolysis, forming intermediates useful for further functionalization.

Amide Bond Formation and Modification

The carboxamide group participates in nucleophilic acyl substitution reactions, enabling the synthesis of analogs.

Key Reactions:

  • Reaction with Amines :
    Reacting with primary or secondary amines (e.g., morpholine, piperazine) under DCC/HOBt coupling produces substituted amides. For example:

    Product : 6-Ethyl-2-(3-oxo-3H-benzo[f]chromene-2-carboxamido)-N-morpholino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide
    Yield : 72%
    Conditions : DCM, RT, 12 hours .

  • Schiff Base Formation :
    Reacts with aldehydes (e.g., benzaldehyde) in ethanol under acidic catalysis to form imine derivatives.

Sulfonamide and Sulfonyl Group Reactivity

The sulfonamide moiety (if present in analogs) undergoes nucleophilic substitution or oxidation:

Reaction Reagents/Conditions Outcome Reference
Nucleophilic SubstitutionK₂CO₃, DMF, 60°C, 6 hoursReplacement of sulfonyl chloride with amines
OxidationH₂O₂, AcOH, 50°C, 3 hoursSulfone formation

Cyclization and Ring-Opening Reactions

The tetrahydrothieno[2,3-c]pyridine core participates in ring-opening reactions under strong reducing or oxidizing conditions:

  • Reduction with LiAlH₄ :
    Converts the thieno-pyridine ring to a dihydrothiophene derivative .

  • Oxidative Ring Opening :
    Treatment with m-CPBA forms sulfoxide intermediates.

Electrophilic Aromatic Substitution

The chromene and thieno-pyridine aromatic systems undergo electrophilic substitution:

Reaction Reagents Position Product Reference
NitrationHNO₃/H₂SO₄, 0°CC-4 of chromeneNitro-substituted derivative
HalogenationBr₂, FeBr₃, DCMC-5 of thieno ringBromo analog

Photochemical Reactions

The chromene moiety undergoes [2+2] photocycloaddition under UV light (λ = 300 nm), forming dimeric structures.

Stability and Degradation

  • Thermal Degradation : Decomposes above 200°C, releasing CO₂ and HCl.

  • pH-Dependent Stability : Stable in pH 4–7; degrades rapidly in strongly acidic (pH < 2) or alkaline (pH > 9) conditions.

Table 2: Spectroscopic Data for Key Derivatives

Derivative IR (cm⁻¹) ¹H NMR (δ, ppm) LC-MS (m/z)
Morpholino Analog1718 (C=O), 16461.36 (t, CH₃), 4.34 (q, OCH₂)545.2 [M+H]⁺
Brominated Analog2928 (CH), 14122.70–2.99 (m, CH₂), 7.21 (s, Ar-H)562.0 [M+H]⁺

Comparison with Similar Compounds

Key Observations:

R6 Substituent: Ethyl (target) vs. isopropyl () or cyclopropyl (): Smaller alkyl groups (ethyl) may optimize steric compatibility for TNF-α inhibition, while bulkier groups (isopropyl) reduce solubility .

R2 Substituent: The benzo[f]chromene group (target) offers extended π-conjugation compared to benzoyl or phenoxybenzamido groups, possibly enhancing DNA intercalation (anticancer) or protein-binding affinity (TNF-α) . Trifluoromethyl (CF₃) substitution () improves lipophilicity and bioavailability, critical for CNS-targeting adenosine modulators .

Q & A

Q. What are the optimal synthetic conditions for preparing the compound, and how can side products be minimized?

The synthesis typically involves multi-step reactions, including condensation of benzo[f]chromene-2-carboxylic acid derivatives with tetrahydrothieno[2,3-c]pyridine precursors. Key parameters include:

  • Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) enhance reactivity and solubility of intermediates .
  • Temperature control : Reflux conditions (e.g., 80–100°C) are often used to drive amide bond formation while avoiding decomposition .
  • Catalysts : Piperidine or other bases may accelerate coupling reactions, as seen in analogous chromene-carboxamide syntheses . Analytical techniques like HPLC and mass spectrometry (MS) are critical for monitoring reaction progress and identifying side products .

Q. What analytical methods are recommended for characterizing the compound’s purity and structure?

A combination of techniques ensures accurate characterization:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton and carbon environments, confirming substituent positions (e.g., ethyl groups, tetrahydrothieno rings) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
  • X-ray crystallography : For unambiguous structural confirmation, particularly when synthesizing novel analogs .

Advanced Research Questions

Q. How can structural modifications to the benzo[f]chromene or tetrahydrothieno moieties influence bioactivity?

Systematic SAR studies involve:

  • Halogenation : Introducing chloro or fluoro groups to the chromene ring (e.g., at the 6-position) may enhance binding affinity to target proteins, as seen in related chromene derivatives .
  • Heterocycle substitution : Replacing the tetrahydrothieno ring with pyrimidine or triazole analogs can alter solubility and metabolic stability . Computational tools (e.g., molecular docking) guide rational design by predicting interactions with biological targets like kinases or GPCRs .

Q. How should researchers resolve contradictory data in reaction yields or biological activity across studies?

Contradictions often arise from variations in:

  • Reaction stoichiometry : Excess reagents (e.g., carbodiimide coupling agents) may improve yields but increase impurities .
  • Biological assay conditions : Differences in cell lines or incubation times can skew activity results. Standardized protocols (e.g., NIH/NCATS guidelines ) are recommended for reproducibility . Design of Experiments (DoE) methodologies help isolate critical variables, while kinetic studies clarify reaction mechanisms .

Q. What strategies are effective for improving the compound’s solubility in aqueous media?

Poor solubility is common due to the compound’s polycyclic structure. Solutions include:

  • Co-solvent systems : Ethanol-water mixtures (e.g., 30% v/v) enhance dissolution without destabilizing the compound .
  • Salt formation : Hydrochloride salts (as in the target compound) improve bioavailability compared to free bases .
  • Nanoparticle formulation : Encapsulation in liposomes or cyclodextrin complexes increases aqueous dispersion, as demonstrated for structurally similar thienopyridines .

Q. What are the challenges in scaling up multi-step syntheses, and how can intermediates be stabilized?

Key challenges include:

  • Intermediate degradation : Light- or oxygen-sensitive intermediates (e.g., nitro or aldehyde groups) require inert atmospheres and low-temperature storage .
  • Purification bottlenecks : Column chromatography on silica gel is effective for small batches, but recrystallization (e.g., using ethanol/water) is preferable for large-scale purification . Process analytical technology (PAT) tools, such as in-line FTIR, enable real-time monitoring of intermediate stability .

Methodological Notes

  • Controlled reaction conditions (e.g., inert gas environments, precise temperature gradients) are essential for reproducibility .
  • Cross-validation of biological activity data using orthogonal assays (e.g., enzymatic vs. cell-based) reduces false positives/negatives .
  • Data transparency : Publicly available crystallographic databases (e.g., Cambridge Structural Database) provide reference data for structural comparisons .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.